molecular formula C17H16BrN3O2 B11532226 (3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide

(3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide

Cat. No.: B11532226
M. Wt: 374.2 g/mol
InChI Key: KCAKVSJRKCAEEK-UDWIEESQSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with phenylformamide under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, or compounds with substituted functional groups

Scientific Research Applications

(3E)-N-(4-BROMOPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets and pathways in the body. This can include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological effects. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-N-(4-BROMOPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE include other bromophenyl derivatives and phenylformamido compounds. Examples include:

  • 4-bromophenyl 4-bromobenzoate
  • 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Uniqueness

What sets (3E)-N-(4-BROMOPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE apart from similar compounds is its unique combination of functional groups and its specific chemical structure

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H16BrN3O2/c1-12(20-21-17(23)13-5-3-2-4-6-13)11-16(22)19-15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,22)(H,21,23)/b20-12+

InChI Key

KCAKVSJRKCAEEK-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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